molecular formula C20H24N4O3 B14936023 N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14936023
M. Wt: 368.4 g/mol
InChI Key: DNXPTORKXMHHBD-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the pathways involved. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O3/c1-11(2)17-10-16(18-12(3)23-24(4)19(18)22-17)20(25)21-13-7-14(26-5)9-15(8-13)27-6/h7-11H,1-6H3,(H,21,25)

InChI Key

DNXPTORKXMHHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

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